2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}ethan-1-amine
Description
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)ethanamine |
InChI |
InChI=1S/C9H11N3O/c10-2-4-13-8-5-7-1-3-11-9(7)12-6-8/h1,3,5-6H,2,4,10H2,(H,11,12) |
InChI Key |
GWXPLCLNABPCAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=NC=C(C=C21)OCCN |
Origin of Product |
United States |
Preparation Methods
Construction of the Pyrrolo[2,3-b]pyridine Core
The pyrrolo[2,3-b]pyridine nucleus is typically synthesized via cyclization strategies involving aminopyridine derivatives or by palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling : A common approach involves the use of 6-bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-b]pyridine as a key intermediate, which undergoes palladium-catalyzed amination or coupling reactions under inert atmosphere with ligands such as 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) and palladium(II) acetate, using sodium tert-butoxide as base in 1,4-dioxane at 110°C for 2 hours. This yields the pyrrolo[2,3-b]pyridine core with good selectivity and moderate yields (~30%).
Cyclization via Enaminone Intermediates : Another method involves condensation of acetamides with amines to form enaminone intermediates, which upon acid-mediated cyclization yield pyrrolo[3,4-b]pyridin-5-one derivatives. Although this method is reported for a related pyrrolopyridine isomer, it demonstrates the utility of intramolecular condensation in constructing fused heterocycles.
Introduction of the Oxyethylamine Side Chain
The ether linkage at the 5-position is introduced by nucleophilic substitution or cross-coupling reactions involving hydroxy or halogenated intermediates:
Nucleophilic Substitution on Halogenated Pyrrolopyridines : Hydroxy or leaving groups at the 5-position allow for substitution by 2-aminoethanol or protected ethanamine derivatives to form the ether bond. Protection of the amine group during coupling is often necessary to prevent side reactions.
Cross-Coupling Strategies : Suzuki–Miyaura and Buchwald–Hartwig amination reactions have been employed to introduce aryl or amino substituents selectively on pyrrolo[2,3-b]pyridine intermediates. Masking of hydroxyl and pyrrole groups is critical to achieve chemoselectivity and avoid side products.
Protection and Deprotection Steps
- Protective groups such as trimethylsilylethoxymethyl (SEM) are used to mask sensitive hydroxyl and pyrrole functionalities during cross-coupling steps. Deprotection is typically performed under acidic conditions but may lead to side reactions including formation of tricyclic azaindole byproducts, necessitating careful optimization.
Representative Synthetic Route Summary
| Step | Reaction Type | Conditions & Reagents | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Pd-catalyzed cross-coupling | 6-bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-b]pyridine, sodium tert-butoxide, XPhos, Pd(OAc)2, 1,4-dioxane, 110°C, 2 h, inert atmosphere | ~30 | Formation of pyrrolo[2,3-b]pyridine core with silyl protection |
| 2 | Nucleophilic substitution / coupling | Reaction of 5-hydroxy or 5-halopyrrolo[2,3-b]pyridine intermediate with 2-aminoethanol or protected derivative | Variable | Ether bond formation at 5-position; protection of amine often required |
| 3 | Deprotection | Acidic conditions (e.g., AcOH/HCl mixture) | - | Removal of protective groups; requires careful control to avoid side products |
| 4 | Purification | Chromatography on silica gel using ethyl acetate/petroleum ether mixtures | - | Isolation of pure 2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}ethan-1-amine |
Research Findings and Optimization Notes
The choice of acid and reaction time during cyclization and deprotection steps significantly affects yields and purity. For related pyrrolopyridine derivatives, AcOH/HCl (1:1 v/v) under reflux for 1 hour gave optimal results.
Masking hydroxyl and pyrrole groups is essential to prevent side reactions during palladium-catalyzed amination steps. The SEM protective group is effective but requires careful deprotection to avoid formaldehyde release and side product formation.
Cross-coupling strategies employing Suzuki–Miyaura and Buchwald–Hartwig amination enable selective functionalization at the 2- and 4-positions of pyrrolo[2,3-b]pyridine, which can be adapted for 5-position functionalization with appropriate intermediates.
Purification typically involves silica gel chromatography with gradients of ethyl acetate and petroleum ether, affording crystalline solids suitable for further characterization.
Summary Table of Key Literature and Patent Sources
| Source Type | Reference | Key Contribution | Year |
|---|---|---|---|
| Patent | CA2224435C | Pyrrolopyrimidine derivatives and synthetic routes | 1996 |
| Research Article | PMC11478076 | Cross-coupling strategies for pyrrolo[2,3-b]pyridine amines | 2024 |
| Research Article | Beilstein Journal (BJOC) 2019 | One-pot synthesis of substituted pyrrolopyridinones | 2019 |
| Chemical Supplier Data | Ambeed (NMR and synthetic details) | Pd-catalyzed coupling and purification details | 2020 |
| Research Article | PMC7549101 | SAR studies and coupling methods for pyrrolo[2,3-b]pyridines | 2020 |
Chemical Reactions Analysis
Types of Reactions
2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted ethanamine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}ethan-1-amine involves its interaction with molecular targets such as fibroblast growth factor receptors. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival . This inhibition can induce apoptosis in cancer cells and reduce their migration and invasion capabilities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs with 2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}ethan-1-amine, differing primarily in substituents or heterocyclic systems:
Physicochemical and Functional Comparisons
- Solubility and Reactivity : The ethanamine-oxy group in the target compound likely enhances water solubility compared to methyl esters (e.g., 849067-96-5) but may reduce lipophilicity relative to aromatic substituents (e.g., indole in Compound 2) .
- Synthetic Accessibility : Compound 23 () was synthesized in 78% yield via coupling reactions, suggesting that similar strategies (e.g., nucleophilic substitution for ether formation) could apply to the target compound .
- Biological Relevance: Imidazo[4,5-b]pyridine derivatives (e.g., 329946-99-8) are known kinase inhibitors, while pyrrolopyridines with oxadiazole groups (e.g., Compound 2) exhibit antitumor activity. The ethanamine group in the target compound may confer unique receptor-binding properties .
Biological Activity
The compound 2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}ethan-1-amine is a derivative of pyrrolo[2,3-b]pyridine, notable for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies to provide a comprehensive overview of its pharmacological potential.
Chemical Structure and Properties
The chemical structure of this compound features a pyrrolo[2,3-b]pyridine core with an ethylamine side chain. Its molecular formula is with a molecular weight of approximately 176.22 g/mol. The presence of both pyrrole and pyridine rings contributes to its unique reactivity and biological profile.
Biological Activity
Research indicates that compounds related to the pyrrolo[2,3-b]pyridine structure exhibit various biological activities, including:
- Antitumor Activity : Studies have shown that derivatives can induce apoptosis in cancer cell lines such as A549 cells and inhibit cell cycle progression in the G2/M phase .
- Anti-inflammatory Effects : Some analogs have demonstrated oral anti-inflammatory activity in models such as the reverse passive Arthus reaction in rats, affecting prostaglandin and leukotriene production without significant inhibition of cyclooxygenase enzymes .
- Kinase Inhibition : Certain derivatives have been identified as c-Met inhibitors, which are crucial targets in cancer therapy due to their role in tumor growth and metastasis .
Structure-Activity Relationships (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. The following table summarizes key findings from various studies:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| 1H-pyrrolo[2,3-b]pyridin derivatives | Antitumor | Induces apoptosis in A549 cells |
| Substituted 1H-pyrrolo derivatives | Anti-inflammatory | Inhibits prostaglandin production |
| c-Met inhibitors | Targeted cancer therapy | Blocks signaling pathways in tumor growth |
Case Studies
Several case studies highlight the potential applications of this compound:
- Antitumor Studies : A study involving a series of pyrrolo derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the ethylamine side chain can enhance efficacy against specific targets .
- Inflammation Models : In vivo studies demonstrated that certain analogs reduced inflammatory responses in animal models, indicating potential for therapeutic use in chronic inflammatory diseases .
- Kinase Inhibition Research : Dosing studies revealed that modifications to the pyridine ring significantly impacted binding affinity to c-Met, with some derivatives showing nanomolar potency .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}ethan-1-amine, and what are their limitations?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) or nucleophilic substitution of halogenated pyrrolopyridine precursors with ethanolamine derivatives. Key challenges include regioselectivity in pyrrolo[2,3-b]pyridine functionalization and purification of intermediates. For example, Pd(OAc)₂ and NaHCO₃ are often used in coupling reactions with boronic esters (as in ), but yields may vary due to steric hindrance from the ethanamine chain. Optimize solvent systems (e.g., 2-methyltetrahydrofuran) and catalyst loading to improve efficiency .
Q. What analytical techniques are recommended for structural characterization and purity assessment?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns on the pyrrolopyridine core and ethanamine linkage.
- High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., PubChem data in ).
- HPLC with UV/Vis or MS detection to assess purity (>95% recommended for biological assays). Cross-reference with CAS registry data for spectral comparisons .
Q. How does the solubility and stability of this compound vary under different experimental conditions?
- Methodological Answer : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but may precipitate in aqueous buffers. Stability tests should include:
- pH-dependent degradation studies (e.g., 1–13 range) using UV spectroscopy.
- Thermogravimetric analysis (TGA) to determine thermal stability.
Store under inert atmosphere at –20°C to prevent oxidation of the amine group, as recommended for analogous amines in .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported bioactivity data for pyrrolo[2,3-b]pyridine derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. no activity) often arise from:
- Variations in assay conditions (e.g., ATP concentration in kinase assays).
- Impurity profiles (e.g., trace solvents affecting results).
Replicate studies using orthogonal assays (e.g., fluorescence polarization and radiometric assays) and validate compound purity via LC-MS. Cross-reference structural analogs (e.g., 5-chloro derivatives in ) to identify substituent-specific trends .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for target selectivity?
- Methodological Answer :
- Core modifications : Introduce substituents (e.g., halogens, trifluoromethyl) at the pyrrolopyridine 3-position to modulate steric/electronic properties (see for trifluoromethyl analog data).
- Side-chain optimization : Replace ethanamine with bulkier amines or introduce chirality (e.g., R/S isomers as in ) to enhance receptor binding.
Use molecular docking against crystallographic targets (e.g., kinases) to prioritize synthetic targets .
Q. What experimental and computational approaches are effective in predicting metabolic pathways?
- Methodological Answer :
- In vitro microsomal assays (e.g., human liver microsomes) to identify primary metabolites.
- Density Functional Theory (DFT) calculations to predict sites of oxidation (e.g., ethanamine NH₂ or pyrrolopyridine ring).
- LC-MS/MS for metabolite profiling. Compare with EPA DSSTox data for structurally related compounds .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data in published literature?
- Methodological Answer :
- Standardize solvent systems : Report solubility in molarity (e.g., mM in DMSO) rather than qualitative terms.
- Validate via nephelometry to detect colloidal aggregates.
- Cross-check with logP values (e.g., PubChem’s XLogP3 in ) to reconcile experimental vs. predicted hydrophobicity .
Methodological Tables
| Parameter | Recommended Technique | Reference |
|---|---|---|
| Synthetic Yield Optimization | Pd(OAc)₂/NaHCO₃ in 2-MeTHF | |
| Purity Assessment | HPLC-MS (C18 column, 0.1% TFA) | |
| Stability Testing | TGA (10°C/min, N₂ atmosphere) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
